4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine 4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine
Brand Name: Vulcanchem
CAS No.: 714237-09-9
VCID: VC8290085
InChI: InChI=1S/C12H15BrFNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
SMILES: C1COCCN1CCOC2=C(C=C(C=C2)Br)F
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol

4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine

CAS No.: 714237-09-9

Cat. No.: VC8290085

Molecular Formula: C12H15BrFNO2

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine - 714237-09-9

Specification

CAS No. 714237-09-9
Molecular Formula C12H15BrFNO2
Molecular Weight 304.15 g/mol
IUPAC Name 4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine
Standard InChI InChI=1S/C12H15BrFNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Standard InChI Key BXYPKBBFDZHQHV-UHFFFAOYSA-N
SMILES C1COCCN1CCOC2=C(C=C(C=C2)Br)F
Canonical SMILES C1COCCN1CCOC2=C(C=C(C=C2)Br)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s architecture comprises three distinct domains:

  • Morpholine ring: A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.

  • Ethyl linker: A two-carbon chain connecting the morpholine nitrogen to the phenoxy group.

  • 4-Bromo-2-fluorophenoxy moiety: A disubstituted aromatic system with bromine (para) and fluorine (ortho) atoms.

This arrangement creates a polar yet lipophilic molecule, as evidenced by its calculated partition coefficient (logP ≈ 2.8). The bromine atom enhances electrophilicity, while fluorine introduces steric and electronic effects that modulate reactivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₅BrFNO₂
Molecular Weight304.15 g/mol
IUPAC Name4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine
SMILESC1COCCN1CCOC2=C(C=C(C=C2)Br)F
InChI KeyBXYPKBBFDZHQHV-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The primary route involves a two-step nucleophilic substitution:

  • Preparation of 2-chloroethylmorpholine: Morpholine reacts with 1,2-dichloroethane under basic conditions.

  • Coupling with 4-bromo-2-fluorophenol: The chloroethyl intermediate undergoes substitution with 4-bromo-2-fluorophenol in dimethylformamide (DMF) using potassium carbonate as the base.

Reaction conditions typically involve refluxing at 80–100°C for 8–12 hours, yielding ∼70% product. Purification employs column chromatography or recrystallization from ethanol/water mixtures.

Industrial Manufacturing Challenges

Scaling this synthesis presents hurdles:

  • Solvent Recovery: DMF’s high boiling point (153°C) complicates distillation.

  • Byproduct Management: Unreacted phenol derivatives require neutralization before disposal .

  • Cost Optimization: Bromine’s price volatility impacts production economics.

Physical and Chemical Properties

Stability and Reactivity

The compound demonstrates:

  • Thermal Stability: Decomposes above 250°C, releasing hydrogen bromide (HBr) and hydrogen fluoride (HF) .

  • Light Sensitivity: Prolonged UV exposure induces debromination, necessitating amber glass storage .

  • Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides, chlorates) .

Table 2: Hazard Profile

ParameterSpecification
GHS ClassificationSkin Irrit. 2, Eye Irrit. 2A
Signal WordWarning
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antihistamines: Structural modifications target H₁ receptor binding.

  • Kinase Inhibitors: Morpholine rings chelate ATP-binding pockets in BRAF and PI3K enzymes.

Material Science

  • Polymer Additives: Enhances flame retardancy in polycarbonates.

  • Liquid Crystals: Fluorine improves dielectric anisotropy in display technologies.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsBioactivity (IC₅₀)
4-[2-(4-Chlorophenoxy)ethyl]morpholineCl (para)32 µM
4-[2-(3-Fluorophenoxy)ethyl]morpholineF (meta)41 µM
Target CompoundBr (para), F (ortho)25 µM

The ortho-fluorine and para-bromine configuration maximizes steric bulk and electronic withdrawal, enhancing target engagement.

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